D-Lactal

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

D-Lactal, also known as D-lactic acid, is a stereoisomer of lactic acid. It is a normal intermediate in the fermentation (oxidation, metabolism) of sugar. Unlike its counterpart L-lactic acid, which is the principal isomer produced by humans, D-lactic acid is less common but has significant implications in various biological and industrial processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

D-lactic acid can be synthesized through several methods. One common route involves the fermentation of carbohydrates by specific bacterial strains that produce D-lactic acid as a byproduct. Another method includes the chemical synthesis from racemic mixtures of lactic acid, followed by separation of the D-isomer using chiral resolution techniques .

Industrial Production Methods

Industrial production of D-lactic acid typically involves microbial fermentation. Specific strains of bacteria, such as Lactobacillus delbrueckii, are employed to ferment sugars like glucose or sucrose under controlled conditions. The fermentation process is optimized to maximize the yield of D-lactic acid while minimizing the production of L-lactic acid .

Analyse Chemischer Reaktionen

Types of Reactions

D-lactic acid undergoes various chemical reactions, including:

Oxidation: D-lactic acid can be oxidized to pyruvate by lactate oxidase.

Reduction: It can be reduced to propylene glycol under specific conditions.

Substitution: D-lactic acid can participate in esterification reactions to form lactate esters.

Common Reagents and Conditions

Oxidation: Lactate oxidase in the presence of oxygen.

Reduction: Hydrogenation using catalysts like nickel or palladium.

Substitution: Acidic or basic catalysts for esterification reactions.

Major Products

Oxidation: Pyruvate.

Reduction: Propylene glycol.

Substitution: Lactate esters.

Wissenschaftliche Forschungsanwendungen

D-lactic acid has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of various compounds.

Biology: Studied for its role in metabolic pathways and its effects on cellular processes.

Medicine: Investigated for its potential in treating conditions like D-lactic acidosis and as a biomarker for certain metabolic disorders.

Industry: Utilized in the production of biodegradable plastics, food additives, and pharmaceuticals .

Wirkmechanismus

D-lactic acid exerts its effects primarily through its role in metabolic pathways. It is produced during anaerobic glycolysis and can be converted to pyruvate by lactate dehydrogenase. This conversion is crucial for maintaining the balance of NADH and NAD+ in cells. D-lactic acid can also act as a signaling molecule, influencing various cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

L-lactic acid: The principal isomer produced by humans, involved in many physiological processes.

Lactulose: A synthetic disaccharide used as a laxative and prebiotic.

Lactose: A disaccharide found in milk, composed of glucose and galactose

Uniqueness of D-Lactic Acid

D-lactic acid is unique due to its specific stereochemistry, which allows it to participate in distinct biochemical pathways compared to L-lactic acid. Its production and accumulation can lead to conditions like D-lactic acidosis, which is not observed with L-lactic acid .

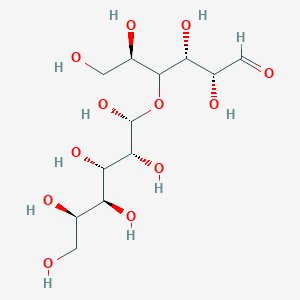

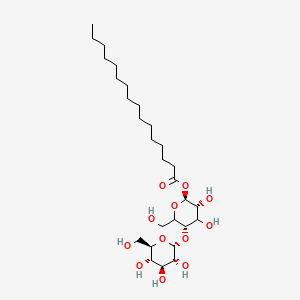

Eigenschaften

Molekularformel |

C12H24O12 |

|---|---|

Molekulargewicht |

360.31 g/mol |

IUPAC-Name |

(2R,3R,5R)-4-[(1R,2R,3S,4S,5R)-1,2,3,4,5,6-hexahydroxyhexoxy]-2,3,5,6-tetrahydroxyhexanal |

InChI |

InChI=1S/C12H24O12/c13-1-4(16)7(19)9(21)10(22)12(23)24-11(6(18)3-15)8(20)5(17)2-14/h2,4-13,15-23H,1,3H2/t4-,5+,6-,7+,8-,9+,10-,11?,12-/m1/s1 |

InChI-Schlüssel |

PYUOYXPEAXAJQI-ZWRLUOFISA-N |

Isomerische SMILES |

C([C@H]([C@@H]([C@@H]([C@H]([C@H](O)OC([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O)O)O |

Kanonische SMILES |

C(C(C(C(C(C(O)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-O-(Phenoxythioxomethyl)-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-Beta-D-ribofuranosyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15289836.png)

![5-(hydroxymethyl)-2-methyl-4-{(E)-[(4-methylphenyl)imino]methyl}pyridin-3-ol](/img/structure/B15289862.png)

![2-Chloro-5-[4-(difluoromethyl)-3-(hydroxymethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-4-fluorobenzoic acid](/img/structure/B15289891.png)